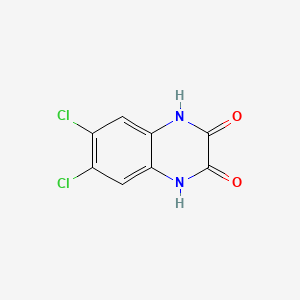
6,7-Dichloroquinoxaline-2,3(1H,4H)-dione
Cat. No. B1197149
Key on ui cas rn:
25983-13-5
M. Wt: 231.03 g/mol
InChI Key: AVBSIKMUAFYZAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06548499B1
Procedure details


6,7-Dichloro-1,4-dihydro-quinoxaline-2,3-dione (5.39 g, 23.3 mmol) and phosphorus pentabromide (20.1 g, 46.7 mmol) were charged in a 100 mL round-bottom flask equipped with a condenser with an outlet half immerged in 10% NaOH aqueous solution (to absorb HBr generated during the reaction). The reaction was heated at 155° C. using an oil-bath for 2 hours when the formation of HBr ceased. The reaction content was poured into ice-water (100 mL) and basified with NH4OH. After filtration, the solid was dried and recrystallized using EtOH to give the desired product as a white solid (7.84 g, 94% yield): mp 169-70° C.; Rf=0.50, CH2Cl2; IR (KBr, cm−1) 3088, 1539, 1451, 1240, 1128, 964, 997; 1H NMR (CDCl3) δ 8.13 (s, 2H); 13C NMR (CDCl3) δ 142.4, 139.7, 136.3; MS (ACPI), m/z 338.4 (MH+); Anal. Calcd for C8H2N2Cl2Br2: C, 26.93; H, 0.56; N, 7.85. Found: C, 26.93; H, 0.56; N, 7.86.



[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Three



Name
Yield
94%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[Cl:12])N[C:7](=O)[C:6](=O)[NH:5]2.P(Br)(Br)(Br)(Br)[Br:16].[BrH:21].[NH4+:22].[OH-]>[OH-].[Na+]>[Br:21][C:7]1[C:6]([Br:16])=[N:5][C:4]2[C:9](=[CH:10][C:11]([Cl:12])=[C:2]([Cl:1])[CH:3]=2)[N:22]=1 |f:3.4,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.39 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C2NC(C(NC2=CC1Cl)=O)=O
|
|
Name
|
|
|
Quantity
|
20.1 g
|
|
Type
|
reactant
|
|
Smiles
|
P(Br)(Br)(Br)(Br)Br
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
Step Three
[Compound]
|
Name
|
ice water
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[NH4+].[OH-]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
155 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a condenser with an outlet half
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to absorb HBr
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
generated during the reaction)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
for 2 hours
|
|
Duration
|
2 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solid was dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=NC2=CC(=C(C=C2N=C1Br)Cl)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.84 g | |
| YIELD: PERCENTYIELD | 94% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
